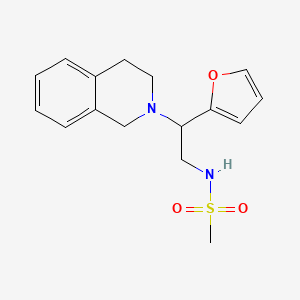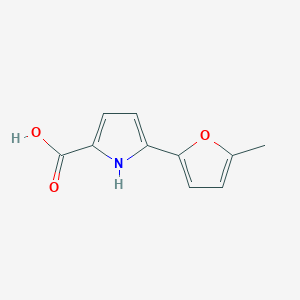
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzothiazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Benzothiazole in Medicinal Chemistry Benzothiazole derivatives exhibit a wide range of pharmacological properties. These derivatives are known for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly, 2-arylbenzothiazoles are potential antitumor agents. The structural simplicity and ease of synthesis of benzothiazoles provide a platform for developing chemical libraries that could lead to the discovery of new chemical entities for various human diseases/disorders treatment, especially in cancer therapy (Kamal et al., 2015).
Structural Activity and Importance Benzothiazole is recognized for its versatility as a heterocyclic compound with varied biological activities. Its derivatives are less toxic and exhibit enhanced activities, making the benzothiazole scaffold a prominent moiety in medicinal chemistry. It's associated with a broad spectrum of pharmacological activities such as antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmitic, and anticancer (Bhat & Belagali, 2020).
Chemical Properties and Complexes The chemistry and properties of benzothiazole and its complexes offer a wide range of applications. The review summarizes preparation procedures and properties of these compounds, including their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This broad range of properties indicates a potential for diverse applications in various fields (Boča et al., 2011).
Benzothiazole in Cancer Therapy Recent advances in structural modifications of benzothiazoles and their conjugate systems highlight their potential as chemotherapeutics. Benzothiazole derivatives have been therapeutically used for various diseases, with 2-arylbenzothiazoles emerging as important pharmacophores in antitumor agent development. The review discusses the structural modifications, development, in vitro and in vivo screening, and future therapeutic applications of benzothiazole-based compounds in cancer chemotherapy (Ahmed et al., 2012).
Synthesis and Biological Importance The synthesis and biological importance of benzothiazoles, particularly focusing on 2-amino and 2-mercapto substituted benzothiazoles, are of great significance. These heterocycles belong to biologically active and industrially demanded compounds. Newly developed synthesis methods, both conventional multistep processes and one-pot, atom economy procedures, leverage green chemistry principles, highlighting their potential in drug and material development (Zhilitskaya et al., 2021).
Pharmacological Activities of Benzothiazole Derivatives Benzothiazole derivatives are explored for their potential in various pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. The molecular structures of several potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton. This indicates the significant role of benzothiazole in the field of medicinal chemistry and its potential as a template for future research (Sumit et al., 2020).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-20-14-6-4-5-12(10-14)9-13(11-18)17-19-15-7-2-3-8-16(15)21-17/h2-10H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAHCZKRPYFKRW-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)
![N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2421952.png)


![4-{5-[(Methoxycarbonyl)methylthio]-1,3,4-oxadiazol-2-yl}benzoic acid](/img/structure/B2421959.png)

![1-[4-[2-Keto-2-[4-(4-methoxyphenyl)piperazino]ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2421964.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B2421973.png)
![2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2421974.png)